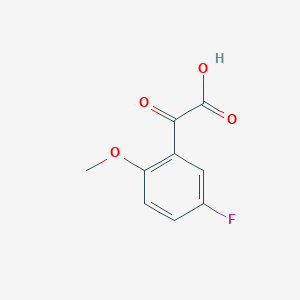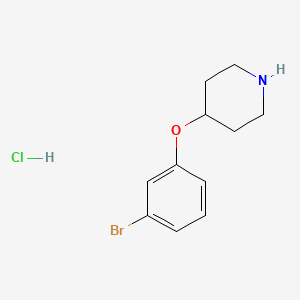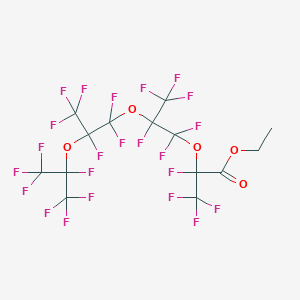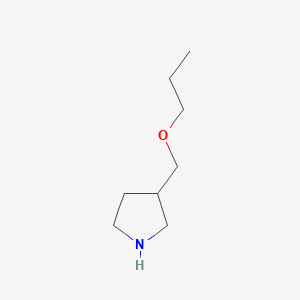
2-(5-Fluoro-2-methoxyphenyl)-2-oxoacetic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds like “2-Fluoro-5-methoxyphenylboronic acid” involves various chemical reactions. For instance, it can be involved in Friedel-Crafts alkylation of hydronaphthalenes and Suzuki-Miyaura cross-coupling reactions .Chemical Reactions Analysis
“2-Fluoro-5-methoxyphenylboronic acid” is known to participate in several chemical reactions. These include Friedel-Crafts alkylation of hydronaphthalenes, Suzuki-Miyaura cross-coupling reactions, synthesis of 9,10-diarylanthracenes for use as molecular switches, and cross-coupling with carbazolyl or aryl halides .Safety and Hazards
The safety data sheet for “2-Fluoro-5-methoxyphenylboronic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
It’s known that similar compounds are often used in suzuki-miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are fundamental in organic chemistry and drug discovery .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, 2-(5-Fluoro-2-methoxyphenyl)-2-oxoacetic acid may interact with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to a transition metal, such as palladium . The resulting organopalladium compound can then undergo a reaction with an electrophile to form a new carbon-carbon bond .
Biochemical Pathways
The compound’s potential role in suzuki-miyaura cross-coupling reactions suggests it could be involved in the synthesis of various organic compounds . These compounds could, in turn, participate in numerous biochemical pathways, depending on their specific structures and properties.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it participates in and the compounds it helps synthesize. As a potential reagent in Suzuki-Miyaura cross-coupling reactions, it could contribute to the formation of various organic compounds . The effects of these compounds would depend on their specific structures and properties.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by factors such as temperature, solvent, base, and the presence of other reagents . Additionally, the compound’s stability could be influenced by factors like pH, temperature, and exposure to light or oxygen.
Análisis Bioquímico
Biochemical Properties
2-(5-Fluoro-2-methoxyphenyl)-2-oxoacetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This compound’s ability to form stable complexes with proteins makes it a valuable tool in studying protein-ligand interactions.
Cellular Effects
This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are crucial for signal transduction pathways . Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression levels of specific genes. These effects on cellular metabolism and signaling pathways highlight the potential of this compound as a research tool in cell biology.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites. This binding can induce conformational changes in the enzyme structure, affecting its catalytic activity . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity. These molecular interactions are crucial for understanding the compound’s effects at the cellular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time when exposed to light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to significant changes in cellular behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Toxic or adverse effects can occur at high doses, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These interactions can affect metabolic flux and alter the levels of specific metabolites, providing insights into the compound’s metabolic fate.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding to proteins can affect its localization and distribution within tissues, influencing its overall bioavailability and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression
Propiedades
IUPAC Name |
2-(5-fluoro-2-methoxyphenyl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO4/c1-14-7-3-2-5(10)4-6(7)8(11)9(12)13/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHHDGKPYSLUQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-piperidine](/img/structure/B1438150.png)


![4-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1438153.png)


![3-{[4-(sec-Butyl)phenoxy]methyl}piperidine](/img/structure/B1438158.png)
![4-[2-(Benzyloxy)ethyl]piperidine hydrochloride](/img/structure/B1438162.png)

![[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]methylamine dihydrochloride](/img/structure/B1438164.png)
![3-Methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide](/img/structure/B1438165.png)

![[4-(Tert-butoxy)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1438169.png)
